molecular formula C14H20BrN3O3 B7852841 tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate

tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B7852841
M. Wt: 358.23 g/mol
InChI Key: ITQXIRKTUXCWSW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromo-substituted pyrrole moiety attached to a piperazine ring, which is further esterified with tert-butyl carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of 4-bromo-1H-pyrrole-2-carboxylic acid: This can be achieved through the bromination of 1H-pyrrole-2-carboxylic acid using bromine in the presence of a suitable catalyst.

  • Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Coupling with piperazine: The activated acid chloride is then reacted with piperazine to form the piperazine derivative.

  • Esterification: Finally, the carboxylic acid group is esterified with tert-butanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo-substituted pyrrole moiety can be oxidized to form corresponding oxo derivatives.

  • Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated pyrrole derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophiles such as alkyl lithium compounds (e.g., n-butyllithium) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives.

  • Reduction: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives with reduced bromine content.

  • Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The bromo-substituted pyrrole moiety can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound is structurally similar but features a pyrazole ring instead of a pyrrole ring.

  • 1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: This compound has a similar pyrrole core but differs in the substitution pattern and functional groups.

Uniqueness: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological interactions.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12(19)11-8-10(15)9-16-11/h8-9,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQXIRKTUXCWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-1H-pyrrole-2-carboxylic acid (800 mg, 4.21 mmol), tert-butylpiperazine-1-carboxylate (822 mg, 4.42 mmol), BOP (2.2 g, 5.05 mmol) in DMF (5 mL), DIEA (1.63 g, 12.63 mmol) was added and the resulting mixture was stirred at room temperature for 1 h. The mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 and concentrated in vacuo to afford the crude product (920 mg, 61% yield) which was used directly in the next step without purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
822 mg
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

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